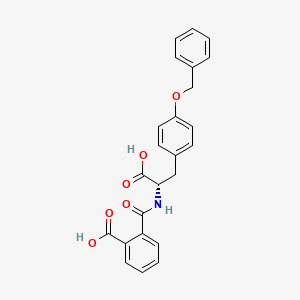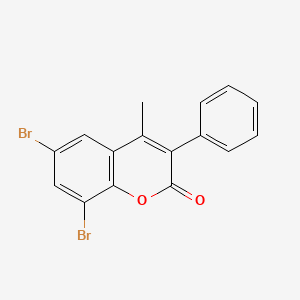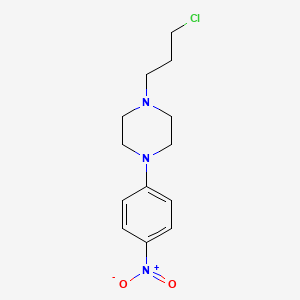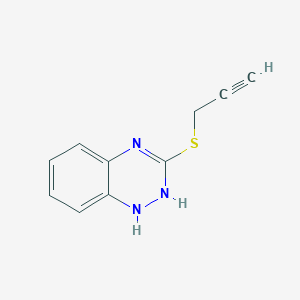![molecular formula C23H14O2S B12585272 10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid CAS No. 646501-13-5](/img/structure/B12585272.png)
10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid is a chemical compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties. This particular compound features a sulfanylphenyl group attached to an ethynyl linkage, which is further connected to an anthracene core with a carboxylic acid functional group.
Vorbereitungsmethoden
The synthesis of 10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid typically involves the Sonogashira cross-coupling reaction. This reaction is performed between 10-bromoanthracene-9-carboxylic acid and 4-ethynylbenzenethiol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction mixture is heated to around 60-80°C for several hours to ensure complete conversion .
Analyse Chemischer Reaktionen
10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the ethynyl group under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the study of photophysical and photochemical properties.
Biology: The compound can be used as a fluorescent probe for detecting specific biomolecules or ions due to its strong fluorescence properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where its ability to generate reactive oxygen species upon light irradiation is being investigated.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties .
Wirkmechanismus
The mechanism of action of 10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid involves its ability to interact with specific molecular targets and pathways. In biological systems, the compound can generate reactive oxygen species (ROS) upon light irradiation, leading to oxidative stress and cell death. This property is particularly useful in photodynamic therapy for cancer treatment. The compound’s fluorescence properties also make it an excellent probe for detecting specific ions or molecules in biological systems .
Vergleich Mit ähnlichen Verbindungen
10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid can be compared with other anthracene derivatives such as:
9-(4-Phenylethynyl)anthracene: Similar in structure but lacks the sulfanyl and carboxylic acid groups, resulting in different photophysical properties.
9,10-Bis(phenylethynyl)anthracene: Contains two phenylethynyl groups, leading to enhanced fluorescence properties compared to the single phenylethynyl derivative.
9-Anthracenecarboxylic acid: Lacks the ethynyl and sulfanyl groups, making it less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the sulfanyl, ethynyl, and carboxylic acid groups, which confer distinct photophysical and chemical properties .
Eigenschaften
CAS-Nummer |
646501-13-5 |
|---|---|
Molekularformel |
C23H14O2S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
10-[2-(4-sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid |
InChI |
InChI=1S/C23H14O2S/c24-23(25)22-20-7-3-1-5-17(20)19(18-6-2-4-8-21(18)22)14-11-15-9-12-16(26)13-10-15/h1-10,12-13,26H,(H,24,25) |
InChI-Schlüssel |
OMJZQXTXSOIPHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)O)C#CC4=CC=C(C=C4)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12585190.png)

![Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B12585199.png)
![2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel-](/img/structure/B12585200.png)




![1,1'-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585229.png)
![Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12585237.png)


![9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline](/img/structure/B12585264.png)

